molecular formula C7H4ClO3P B043517 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one CAS No. 5381-99-7

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Cat. No.: B043517
CAS No.: 5381-99-7
M. Wt: 202.53 g/mol
InChI Key: BVOITXUNGDUXRW-UHFFFAOYSA-N
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Description

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a chemical compound with the molecular formula C7H4ClO3P. It is commonly used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions. This compound is known for its reactivity and ability to form H-phosphonates, which are crucial intermediates in the synthesis of nucleotides .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is used in the phosphorylation and phosphitylation of alcohols . It also plays a role in the formation of H-phosphonates, which are commonly utilized in the synthesis of nucleotides . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

At the molecular level, this compound is involved in fast coupling rates and hydrolytic cleavage . It may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in the formation of H-phosphonates, suggesting it may play a role in certain metabolic pathways . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one can be synthesized by reacting 2-chloro-4-hydroxy-1,3,2-benzodioxaphosphorin-4-one with appropriate phosphorus reagents such as tetramethylphosphite . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one primarily undergoes phosphorylation and phosphitylation reactions. It is also involved in substitution reactions where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphorylation and Phosphitylation

One of the primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is in the phosphorylation and phosphitylation of alcohols. This process is crucial for the synthesis of phosphoric acid derivatives, which have wide-ranging applications in biochemistry and medicinal chemistry. The compound facilitates the formation of H-phosphonates from alcohols through a cyclic mechanism that allows for faster coupling rates compared to acyclic analogs .

Synthesis of Nucleotides

The reagent has been utilized in the synthesis of nucleotides and nucleotide analogs, which are vital components in molecular biology research. These compounds are essential for various biochemical assays and therapeutic applications . The ability to modify nucleotides can lead to advancements in drug development and genetic engineering.

Formation of Phosphoramidites

This compound is also employed in the preparation of phosphoramidites. These compounds serve as intermediates in the synthesis of oligonucleotides, which are used extensively in genetic research and diagnostics . The efficiency of this reagent in forming stable phosphoramidite bonds enhances the overall yield and purity of synthesized oligonucleotides.

Case Study 1: Oligonucleotide Synthesis

In a study published by Hermans et al., the use of Van Boom's reagent significantly improved the efficiency of synthesizing phosphoramidites for oligonucleotide production. The researchers reported that using this reagent allowed for higher yields and reduced side reactions compared to traditional methods .

Case Study 2: Development of Antiviral Agents

Research conducted by Westerduin et al. demonstrated that derivatives synthesized using this compound exhibited antiviral properties. The study highlighted how modifications to nucleotides through phosphorylation could lead to the development of novel antiviral compounds .

Summary Table of Applications

Application AreaDescription
PhosphorylationFacilitates phosphorylation and phosphitylation reactions for alcohols
Nucleotide SynthesisUsed in synthesizing nucleotides and nucleotide analogs
Phosphoramidite FormationActs as an intermediate for synthesizing phosphoramidites used in oligonucleotide production
Antiviral Drug DevelopmentDerivatives exhibit potential antiviral properties through modified nucleotides

Comparison with Similar Compounds

  • Salicyl chlorophosphite
  • 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
  • Van Boom’s Reagent

Uniqueness: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its cyclic structure, which provides enhanced reactivity and stability compared to acyclic analogs. This makes it particularly effective in fast coupling reactions and hydrolytic cleavage .

Biological Activity

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicylchlorophosphite, is a cyclic phosphitylating agent widely utilized in organic synthesis, particularly in the phosphorylation of alcohols and the synthesis of nucleotides. Its unique structure contributes to its reactivity and biological applications, making it a valuable compound in biochemical research and pharmaceutical development.

  • Molecular Formula : C₇H₄ClO₃P
  • CAS Number : 5381-99-7
  • Solubility : Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide.

The primary mechanism of action involves the phosphorylation and phosphitylation of alcohols. The compound acts as a reactive cyclic phosphitylating reagent that facilitates the formation of H-phosphonates, which are essential intermediates in nucleotide synthesis.

Key Reactions

  • Phosphorylation : Reaction with alcohols to form H-phosphonates.
  • Phosphitylation : Involves the introduction of phosphate groups into nucleosides.

Biological Applications

This compound has several notable applications in biological research:

  • Nucleotide Synthesis : Used extensively for synthesizing nucleoside triphosphates and their analogs, which are crucial for various biochemical assays and therapeutic applications .
  • Antibody-Drug Conjugates : Employed in the preparation of site-specific antibody-drug conjugates, enhancing targeted delivery in cancer therapy.
  • Fluorescent Labeling : Recent studies have shown its utility in stealth fluorescence labeling for live microscopy imaging, allowing for real-time monitoring of cellular processes .

Case Study 1: Synthesis of NTP Analogues

In a study focused on the synthesis of 4′-thioUTP and 4′-thioCTP using this compound, researchers demonstrated its effectiveness in modifying nucleosides to create new triphosphate analogues. The incorporation of these analogues into RNA was successful without compromising translation efficiency .

Case Study 2: Ectonucleotide Pyrophosphatase Inhibition

Another investigation highlighted the compound's role in selectively inhibiting ectonucleotide pyrophosphatases (NPPs). The study revealed that analogues derived from this compound could inhibit NPP1 activity by over 90%, showcasing its potential as a therapeutic agent for modulating nucleotide signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeReactivityApplications
This compoundCyclicHighNucleotide synthesis, drug conjugates
Salicyl chlorophosphiteAcyclicModerateGeneral phosphorylation reactions
Van Boom’s ReagentCyclicHighNucleotide modifications

Properties

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOITXUNGDUXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285003
Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-99-7
Record name 5381-99-7
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Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the context of the provided research papers?

A1: this compound, also known as salicylchlorophosphite, is predominantly used as a phosphitylating agent in the synthesis of nucleoside 5'-triphosphates and their analogs. [] This involves reacting the compound with the 5'-hydroxy group of protected nucleosides, forming a reactive intermediate that can be further manipulated to introduce various modifications at the phosphate group. [, , , , ]

Q2: How does this compound react with nucleosides?

A2: this compound reacts with the 5'-hydroxy group of protected nucleosides to form a nucleoside 5'-phosphite intermediate. [, , , ] This intermediate is then typically reacted with pyrophosphate or its analogs, followed by oxidation and deprotection, to yield the desired nucleoside 5'-triphosphate analogs.

Q3: Can you provide an example of a specific nucleoside triphosphate analog synthesized using this compound and its biological activity?

A3: One example is the synthesis of AZT 5'-alpha-borano-beta,gamma-(difluoromethylene)triphosphate (AZT 5'-alphaB-betagammaCF(2)TP) using this compound as a key reagent. [] This compound exhibited potent inhibitory activity against HIV-1 reverse transcriptase, comparable to that of AZT triphosphate, and showed significantly improved stability in serum and cell extracts.

Q4: What other types of nucleoside triphosphate modifications have been achieved using this compound?

A4: Besides AZT 5'-triphosphate mimics, researchers have successfully employed this compound to synthesize various other modified nucleoside triphosphates. This includes nucleoside 5'-O-(1,3-dithiotriphosphates), nucleoside 5'-O-(1,1-dithiotriphosphates), ribonucleoside 5'-(alpha-P-borano)triphosphates, 4′-thio-β-D-arabinofuranosylcytosine triphosphate, and fluorescently labeled nucleoside triphosphates. [, , , , , ]

Q5: What are the advantages of using this compound in nucleoside triphosphate synthesis?

A5: The research papers highlight the speed and efficiency of this compound in facilitating these reactions. [] The compound allows for the preparation of nucleoside 5′-triphosphates under relatively mild conditions and with good yields. [] Moreover, it enables the introduction of various modifications at the phosphate group, leading to diverse nucleoside triphosphate analogs with potentially enhanced properties like stability or biological activity.

Q6: What is the molecular formula and weight of this compound?

A6: Its molecular formula is C7H4ClO3P, and its molecular weight is 202.54 g/mol. []

Q7: Are there any safety concerns regarding handling this compound?

A7: Yes, this compound is hygroscopic, corrosive, and lachrymatory. [] Therefore, it should be handled with caution in a well-ventilated fume hood and stored under anhydrous conditions to prevent degradation.

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